2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine
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Overview
Description
The compound “2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide” has a CAS Number of 175201-50-0 and a molecular weight of 210.09 . Another similar compound, “(1Z)-2-(4,5-Dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide” has a molecular weight of 209.03 .
Molecular Structure Analysis
The InChI code for “2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide” is 1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) . The InChI code for “(1Z)-2-(4,5-Dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide” is 1S/C5H6Cl2N4O/c6-4-5(7)11(2-9-4)1-3(8)10-12/h2,12H,1H2,(H2,8,10) .Physical and Chemical Properties Analysis
The compound “2-(4,5-Dichloro-1H-imidazol-1-yl)ethanol” has a density of 1.6±0.1 g/cm3, a boiling point of 381.9±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Synthesis and Chemistry : Imidazopyridines, like 2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine, are important in medicinal chemistry due to their wide range of applications. They are also useful in material science because of their structural characteristics. Various synthesis methods for these compounds have been explored, including condensation, multicomponent reactions, and oxidative coupling (Bagdi et al., 2015).
Medicinal Applications : While excluding information on drug use and dosage, it is important to note that imidazopyridine derivatives have been synthesized for potential use in medicinal applications, including the development of drug molecules like Alpidem and Zolpidem (Nair et al., 2012).
DNA Interaction Studies : Research on polypyridyl ruthenium(II) complexes containing non-planar ligands like imidazopyridines has been conducted to understand their binding with DNA. These studies are crucial for developing new biochemical tools and potentially for therapeutic applications (Xiong et al., 1999).
Green Chemistry Approaches : The development of environmentally friendly synthesis methods for imidazopyridines has been a focus, with techniques that offer clean, efficient, and simple procedures for creating these compounds (Padmaja et al., 2018).
Solid-phase Synthesis : Studies on the solid-supported synthesis of imidazopyridines from compounds like 2-chloro-3-nitropyridine have been performed. This method allows for the preparation of various derivatives, highlighting the versatility of these compounds in chemical synthesis (Lemrová et al., 2014).
Corrosion Inhibition : Imidazopyridine derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic media, demonstrating their potential application in industrial and engineering fields (Ech-chihbi et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N4O2/c9-7-8(10)13(4-12-7)6-2-1-5(3-11-6)14(15)16/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWLOLKEWZZDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])N2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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